2-Amino-3-(2-bromobenzyloxy)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChI Key |
MIQLOWRPIKWJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Br |
Origin of Product |
United States |
Significance of Pyridine Scaffolds in Modern Chemical Research
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most important structural motifs in the chemical sciences. baranlab.org Its prevalence stems from a combination of unique electronic properties, metabolic stability, and the ability to form hydrogen bonds, making it a "privileged scaffold" in drug discovery. Pyridine and its derivatives are integral components of numerous natural products, including vitamins like niacin and pyridoxine, as well as a vast array of synthetic pharmaceuticals and agrochemicals. google.com
The nitrogen atom in the pyridine ring imparts distinct characteristics compared to its carbocyclic analog, benzene (B151609). It renders the ring electron-deficient, influences the reactivity of ring positions, and provides a basic site that can be protonated under physiological conditions, enhancing the solubility and bioavailability of drug molecules. This combination of features has led to the incorporation of pyridine scaffolds into a diverse range of therapeutic agents. The adaptability of the pyridine ring allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties through substitution at its various positions. Consequently, pyridine derivatives have found application in an extensive array of medical fields, contributing to the development of antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. google.comchemimpex.com
Overview of Substituted 2 Aminopyridine Derivatives in Synthetic Chemistry
Among the various classes of pyridine (B92270) derivatives, substituted 2-aminopyridines are particularly significant building blocks in synthetic chemistry. The 2-aminopyridine (B139424) moiety features two key points of functionality: the ring nitrogen and the exocyclic amino group. This arrangement allows for a wide range of chemical transformations, making these compounds versatile precursors for the synthesis of more complex heterocyclic systems. google.com
The synthesis of 2-aminopyridine derivatives can be achieved through several routes. Classical methods often involve the amination of halopyridines or the cyclization of acyclic precursors. baranlab.orgorgsyn.org More contemporary approaches frequently utilize palladium-catalyzed cross-coupling reactions, which offer a powerful and efficient means to construct C-N bonds and introduce a variety of substituents with high precision. sigmaaldrich.com
Substituted 2-aminopyridines are crucial intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com The amino group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to form fused ring systems, such as imidazopyridines, which are themselves important pharmacophores. Furthermore, the substituents on the pyridine ring can be strategically chosen to modulate the molecule's biological activity or to serve as attachment points for other molecular fragments. For instance, halogenated 2-aminopyridines are particularly useful as they allow for subsequent functionalization through cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening. chemimpex.comsigmaaldrich.com Recent research has also highlighted their use in developing fluorescent materials, where substitution patterns influence their photophysical properties. beilstein-journals.org
Contextualizing 2 Amino 3 2 Bromobenzyloxy Pyridine Within Current Academic Research
Synthesis of Key Precursors to the 2-Amino-3-pyridyl Core
The foundational step in the synthesis of this compound is the acquisition of a suitably functionalized 2-aminopyridine core. Among the most crucial precursors is 2-amino-3-bromopyridine, which provides the correct arrangement of the amino group and a halogen at the 3-position, paving the way for subsequent etherification.
Preparation of 2-Amino-3-bromopyridine
The synthesis of 2-amino-3-bromopyridine can be approached through several distinct chemical strategies, including direct electrophilic substitution, rearrangement reactions, and the derivatization of other substituted pyridines.
The direct bromination of 2-aminopyridine is a common method for introducing a bromine atom onto the pyridine (B92270) ring. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 3- and 5-positions. Achieving selectivity for the 3-position requires careful control of reaction conditions to minimize the formation of by-products such as 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352). orgsyn.orggoogleapis.com
Patented methods describe a process where 2-aminopyridine is dissolved in an organic solvent and cooled, typically below 0°C. chemicalbook.comgoogle.compatsnap.com Liquid bromine is then added dropwise in stages. chemicalbook.comgoogle.compatsnap.com The addition of acetic acid and controlled temperature ramping are crucial for directing the substitution and managing the reaction's exothermicity. chemicalbook.comgoogle.compatsnap.com After the reaction is complete, the mixture is neutralized with a base, such as sodium hydroxide (B78521) solution, and the product is isolated through extraction and concentration. chemicalbook.comgoogle.com This approach aims to provide high-purity 2-amino-3-bromopyridine with a high yield, making it suitable for large-scale production. chemicalbook.comgoogle.com
| Parameter | Condition Details | Source |
|---|---|---|
| Starting Material | 2-Aminopyridine | chemicalbook.comgoogle.com |
| Reagents | Liquid Bromine, Acetic Acid, Sodium Hydroxide (for neutralization) | chemicalbook.comgoogle.com |
| Temperature Control | Initial cooling to below 0°C, followed by warming to 53-57°C | chemicalbook.compatsnap.com |
| Procedure | Staged, dropwise addition of bromine and acetic acid | chemicalbook.comgoogle.com |
| Work-up | pH adjustment to neutral, aqueous extraction, and vacuum concentration | chemicalbook.comgoogle.com |
Gas-phase bromination of 2-aminopyridine at high temperatures (e.g., 500°C) over pumice has also been investigated. This method leads to a complex mixture of mono-, di-, and tri-brominated aminopyridines, including 2-amino-3-bromopyridine. However, the lack of selectivity makes it less synthetically practical compared to solution-phase methods.
The Hofmann rearrangement, or Hofmann degradation, is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgsrmist.edu.in This reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgchemistrysteps.comchemistwizards.com
This methodology can be applied to the synthesis of aminopyridines. A notable example is the conversion of nicotinamide (B372718) (pyridine-3-carboxamide) to 3-aminopyridine. wikipedia.orgchemistwizards.comslideshare.net By analogy, a potential route to 2-amino-3-bromopyridine would involve the Hofmann degradation of 3-bromopicolinamide (B2748750) (3-bromopyridine-2-carboxamide). This would require the synthesis of the 3-bromopicolinamide precursor, which could then be subjected to standard Hofmann conditions (Br₂ and NaOH) to yield the desired 2-amino-3-bromopyridine. This route offers an alternative to direct bromination, potentially avoiding issues with regioselectivity.
| Step | Description | Key Intermediates | Source |
|---|---|---|---|
| 1 | Deprotonation of the primary amide by a strong base. | Amide anion | wikipedia.org |
| 2 | Reaction with bromine to form an N-bromoamide. | N-bromoamide | wikipedia.orgsrmist.edu.in |
| 3 | A second deprotonation to form a bromoamide anion. | Bromoamide anion | wikipedia.org |
| 4 | Rearrangement of the R-group from the carbonyl carbon to the nitrogen, with concurrent loss of the bromide ion. | Isocyanate | wikipedia.orgchemistrysteps.com |
| 5 | Hydrolysis of the isocyanate to a carbamic acid. | Carbamic acid | wikipedia.orgchemistrysteps.com |
| 6 | Spontaneous decarboxylation of the carbamic acid to yield the primary amine. | Primary amine | wikipedia.orgchemistrysteps.com |
2-Amino-3-bromopyridine can also be synthesized by modifying other appropriately substituted pyridines. One potential strategy involves the amination of a 2,3-dihalopyridine, such as 3-bromo-2-chloropyridine. The greater reactivity of a chloro group at the 2-position of the pyridine ring towards nucleophilic substitution allows for selective displacement with ammonia (B1221849) or an ammonia equivalent to install the 2-amino group. For example, the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia has been used to prepare 2,3-diaminopyridine. orgsyn.org
Another approach starts from a hydroxylated pyridine. For instance, 3-bromo-2-hydroxypyridine (B31989) could be converted to 2-amino-3-bromopyridine. This transformation typically involves first converting the hydroxyl group into a better leaving group, such as a tosylate or a chloro group (using reagents like POCl₃), followed by nucleophilic substitution with ammonia. Conversely, 2-amino-3-bromopyridine can be converted into 3-bromo-2-hydroxypyridine through a diazotization reaction followed by hydrolysis, demonstrating the synthetic relationship between these compounds. chemicalbook.com
Furthermore, selective substitution on more highly halogenated pyridines can yield precursors. For example, 2-amino-3-hydroxy-5-bromopyridine can be prepared from 2-amino-3,5-dibromopyridine by reacting it with potassium hydroxide in an autoclave, demonstrating selective displacement of one bromine atom. prepchem.com
Synthetic Routes to Introduce the 2-Bromobenzyloxy Moiety
Once a suitable 2-amino-3-functionalized pyridine core is obtained, the final key step is the introduction of the 2-bromobenzyl group via an ether linkage. This requires a precursor with a hydroxyl group at the 3-position, namely 2-amino-3-hydroxypyridine.
O-Alkylation Strategies for Ether Formation
The formation of the ether bond in this compound is classically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In this specific synthesis, the nucleophile is the alkoxide derived from 2-amino-3-hydroxypyridine, and the electrophile is 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide).
The procedure typically involves deprotonating the hydroxyl group of 2-amino-3-hydroxypyridine with a suitable base to form the more nucleophilic pyridinolate anion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). nih.gov Following the formation of the alkoxide, 2-bromobenzyl bromide is added to the reaction mixture. The alkoxide then displaces the bromide on the benzylic carbon to form the desired ether product. The use of 2-pyridone derivatives in O-alkylation reactions to impart aromaticity is a well-documented strategy that provides a strong precedent for this transformation. nih.gov
| Component | Role/Example | Source |
|---|---|---|
| Nucleophilic Precursor | 2-Amino-3-hydroxypyridine | google.com |
| Electrophilic Precursor | 2-Bromobenzyl bromide | masterorganicchemistry.comwikipedia.org |
| Base | Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) | nih.gov |
| Solvent | Dimethylformamide (DMF), Acetonitrile | nih.gov |
| Reaction Type | Bimolecular Nucleophilic Substitution (S_N2) | masterorganicchemistry.comwikipedia.org |
Catalytic Approaches in Ether Linkage Construction
The formation of the ether linkage in this compound, which connects the 2-bromobenzyl group to the 3-position of the 2-aminopyridine core, is a critical synthetic step. While the classical Williamson ether synthesis is a fundamental method, modern catalytic approaches offer milder conditions, improved yields, and broader functional group tolerance. These reactions typically involve the coupling of a 2-amino-3-hydroxypyridine precursor with a 2-bromobenzyl halide.
Transition metal catalysis, particularly with copper and palladium, has revolutionized the formation of aryl ethers. Ullmann-type coupling reactions, which traditionally required harsh conditions, have been significantly improved by the use of ligands that facilitate the copper-catalyzed coupling of alcohols with aryl halides. organic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, enabling the coupling of alcohols and phenols with aryl halides under relatively mild conditions. organic-chemistry.org
For the specific synthesis of an aryl benzyl ether, catalytic systems can enhance efficiency. The use of a suitable catalyst, such as a copper or palladium complex, can facilitate the reaction between the hydroxyl group of 2-amino-3-hydroxypyridine and 2-bromobenzyl bromide. organic-chemistry.org Key to the success of these couplings is often the choice of ligand, which stabilizes the metal center and promotes the desired bond formation. organic-chemistry.org
A three-component catalytic amino etherification of alkenes has also been developed, highlighting modern approaches to forming C-O bonds. This method uses a copper catalyst to incorporate both an amine and an ether onto an alkene, showcasing the power of catalysis in complex bond formations. nih.gov
| Catalyst System | Nucleophile | Electrophile | Key Features |
| Copper/Ligand | Alcohols, Phenols | Aryl Halides | Improved Ullmann-type coupling with milder conditions. organic-chemistry.org |
| Palladium/Ligand | Alcohols, Phenols | Aryl Halides | Buchwald-Hartwig type C-O coupling, broad substrate scope. organic-chemistry.org |
| Zn(OTf)₂ | Alcohols, Phenols | tert-Alkyl Bromides | Catalyzes coupling with sterically hindered substrates. organic-chemistry.org |
Advanced Synthetic Protocols for Pyridine Derivatives
The synthesis of the 2-amino-3-substituted pyridine core is foundational. Advanced synthetic protocols have moved beyond classical condensation reactions, focusing on efficiency, diversity, and sustainability. nih.gov These methods include multicomponent reactions, green chemistry approaches, and novel catalytic systems for ring functionalization.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov This approach offers significant advantages, including reduced reaction times, high atom economy, and simplified purification processes, making it an eco-friendly method for generating molecular diversity. nih.govnih.gov
The synthesis of densely substituted 2-aminopyridine derivatives is well-suited to MCR strategies. For instance, a one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a suitable nitrogen source can yield highly functionalized pyridines. nih.govrsc.org Catalysts, such as Lewis acids or bases, are often employed to facilitate these transformations. nih.gov Metal-organic frameworks (MOFs) have also emerged as efficient and reusable heterogeneous catalysts for the multicomponent synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions. nih.gov These reactions demonstrate the power of MCRs to rapidly construct complex pyridine scaffolds from simple precursors. nih.govnih.gov
The table below illustrates the scope of a representative MCR for synthesizing substituted pyridines, highlighting the versatility of this approach.
| Aldehyde (Reactant 1) | Active Methylene (Reactant 2) | Thiophenol (Reactant 3) | Catalyst | Yield (%) |
| Benzaldehyde | Malononitrile | Thiophenol | Zn(II) MOF | 95% nih.gov |
| 4-Chlorobenzaldehyde | Malononitrile | Thiophenol | Zn(II) MOF | 96% nih.gov |
| 4-Methylbenzaldehyde | Malononitrile | Thiophenol | Zn(II) MOF | 94% nih.gov |
| 4-Methoxybenzaldehyde | Malononitrile | Thiophenol | Cd(II) MOF | 96% nih.gov |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyridine derivatives, these principles are increasingly being applied to create more sustainable and environmentally friendly methods. researchgate.netnih.gov
Key green chemistry approaches in pyridine synthesis include:
Use of Green Catalysts and Solvents : Replacing hazardous reagents with more benign alternatives is a core principle. This includes using recyclable catalysts and environmentally friendly solvents like water or ionic liquids. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Synthesis : Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs) : As discussed previously, MCRs are inherently green as they improve atom economy, reduce the number of synthetic steps, and minimize waste generation. nih.govrasayanjournal.co.in
Solvent-Free Conditions : Performing reactions without a solvent ("neat" conditions) can eliminate solvent waste and simplify product purification. nih.govrasayanjournal.co.in
These techniques not only reduce the environmental impact of chemical synthesis but also often lead to financial benefits through higher efficiency and less waste. rasayanjournal.co.in
After the initial synthesis of the pyridine ring, catalytic methods can be used for its further functionalization. Transition metal-catalyzed cross-coupling and C-H functionalization reactions are powerful tools for introducing a wide range of substituents onto the pyridine core with high regioselectivity. rsc.org
The 2-amino group in N-aryl-2-aminopyridines can act as a directing group, facilitating chelation-assisted C-H bond activation at specific positions. rsc.org Various transition metals, including palladium, rhodium, and cobalt, are effective catalysts for these transformations. rsc.org
Palladium (Pd) Catalysis : Palladium catalysts are widely used for C-H arylation and olefination of 2-aminopyridine derivatives, allowing for the formation of new carbon-carbon bonds. rsc.orgrsc.org
Rhodium (Rh) Catalysis : Rhodium catalysts can achieve regioselective C-H carboxymethylation of N-aryl 2-aminopyridines. rsc.org
Cobalt (Co) Catalysis : Cobalt catalysts have been used for the efficient nitration of N-phenyl-2-aminopyridine. rsc.org
| Metal Catalyst | Reaction Type | Coupling Partner | Key Feature |
| Palladium(II) | Annulation | Internal Alkynes | Synthesis of N-(2-pyridyl)indole frameworks. rsc.org |
| Rhodium(III) | Carboxymethylation | Vinylene Carbonate | Regioselective C-H functionalization. rsc.org |
| Cobalt(II) | Nitration | AgNO₃ | Efficient nitration of the N-phenyl ring. rsc.org |
Reactions Involving the 2-Amino Group
The 2-amino group on the pyridine ring is a primary nucleophilic center and readily participates in a variety of reactions.
Condensation Reactions
The 2-amino group can undergo condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can lead to the formation of Schiff bases. These reactions are fundamental in the construction of more complex molecular architectures.
Cyclization Reactions Leading to Fused Azaheterocycles
The 2-aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netmdpi.com
Imidazo[1,2-a]pyridines: Cyclization reactions of 2-aminopyridines are commonly employed to synthesize imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net This can be achieved through various synthetic strategies, including reactions with α-haloketones or other suitable C2 synthons. researchgate.netnih.gov The reaction typically proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization involving the pyridine nitrogen. researchgate.net
Pyrido[1,2-a]pyrimidines: These fused heterocycles can be synthesized from 2-aminopyridines by reaction with 1,3-dielectrophilic species. arkat-usa.org For example, condensation with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of the pyrido[1,2-a]pyrimidine (B8458354) core. researchgate.netarkat-usa.orgnih.govjocpr.com These structures are of significant interest due to their presence in various biologically active molecules. researchgate.netarkat-usa.org
Amidation and Other Acylation Reactions
The nucleophilic 2-amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. nih.gov This amidation is a common transformation for modifying the properties of the parent molecule or for introducing functional handles for further derivatization. Acylation can also occur at the nitrogen of the pyridine ring, leading to the formation of pyridinium (B92312) salts, which can influence the reactivity of the pyridine ring itself. youtube.com
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (SEAr): Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com The nitrogen atom can also be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.orgyoutube.com When substitution does occur, it is generally directed to the 3- and 5-positions. quimicaorganica.org The presence of the activating amino group at the 2-position and the benzyloxy group at the 3-position will influence the regioselectivity of such reactions. However, direct electrophilic substitution on the pyridine ring can be challenging. wikipedia.orgyoutube.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. youtube.comwikipedia.orgyoutube.comquora.com The presence of a good leaving group at these positions facilitates the reaction. While the parent compound does not have a leaving group on the pyridine ring other than potentially the amino group under harsh conditions, derivatization could introduce such a group. The reaction proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate (a Meisenheimer-like complex). nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the benzyloxy side chain provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgnih.gov This would enable the introduction of a wide range of primary and secondary amines at the 2-position of the benzyl group. The choice of ligand is crucial for the efficiency of this transformation. researchgate.netnih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.orgorganic-chemistry.org This reaction would install an alkyne moiety at the 2-position of the benzyl group, providing a versatile functional group for further transformations. scirp.orgresearchgate.netscirp.org The reaction conditions are generally mild and tolerate a variety of functional groups. wikipedia.orgscirp.org
Suzuki-Miyaura Coupling: This widely used cross-coupling reaction involves the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzyl ring. beilstein-journals.orgnih.gov
Below is an interactive table summarizing the palladium-catalyzed cross-coupling reactions applicable to the 2-bromobenzyloxy moiety.
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium catalyst with a phosphine (B1218219) ligand | C-N |
| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst and Copper(I) co-catalyst | C-C (sp) |
| Suzuki-Miyaura Coupling | Boronic Acid or Boronate Ester | Palladium catalyst and a base | C-C (sp2 or sp3) |
Reactivity of the 2-Bromobenzyloxy Side Chain
The 2-bromobenzyloxy side chain in this compound offers a versatile platform for a variety of chemical transformations. The reactivity of this moiety can be selectively targeted at three primary locations: the ether bond, the bromine substituent on the benzyl ring, and the benzylic methylene group. These sites allow for a range of derivatization strategies, enabling the synthesis of a diverse array of novel compounds.
Selective Cleavage of the Ether Bond
The ether linkage in the 2-bromobenzyloxy group is susceptible to cleavage under various conditions, which allows for the deprotection of the 3-hydroxy group on the pyridine ring. Common methods for the cleavage of benzyl ethers can be employed, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.
One of the most prevalent methods for debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is generally efficient and clean, affording the corresponding 2-amino-3-hydroxypyridine and 2-bromotoluene (B146081) as byproducts. The reaction conditions are typically mild and compatible with a wide range of functional groups.
Acid-mediated cleavage is another effective strategy for the removal of the benzyl group. Strong protic acids or Lewis acids can be utilized to effect this transformation. For instance, treatment with strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃) can lead to the cleavage of the ether bond. Boron tribromide is a particularly effective reagent for this purpose and often allows for debenzylation under mild conditions. researchgate.net
It is important to consider the potential for side reactions when choosing a debenzylation method. For example, in the presence of a bromine substituent, some palladium catalysts under certain hydrogenation conditions could potentially lead to hydrodebromination. Therefore, careful selection of the catalyst and reaction conditions is crucial to ensure the desired selectivity.
Table 1: Reagents for Selective Cleavage of the Ether Bond
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | 2-Amino-3-hydroxypyridine |
| BBr₃ | Dichloromethane, 0 °C to Room Temperature | 2-Amino-3-hydroxypyridine |
| Acetic Acid | Reflux | 2-Amino-3-hydroxypyridine |
Reactions at the Bromine Substituent on the Benzyl Ring
The bromine atom on the benzyl ring serves as a valuable handle for the introduction of new functionalities through various cross-coupling reactions. Palladium-catalyzed reactions are particularly well-suited for the derivatization of aryl bromides, and these methods are expected to be applicable to this compound.
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl or vinyl substituents at the 2-position of the benzyl group.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds. By reacting the bromine substituent with a primary or secondary amine in the presence of a suitable palladium catalyst and a base, a variety of amino groups can be introduced. This reaction is particularly useful for the synthesis of compounds with potential biological activity.
Sonogashira Coupling: The Sonogashira reaction provides a route to the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. scirp.orgresearchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. scirp.org The resulting alkynyl-substituted derivatives can serve as versatile intermediates for further transformations.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. This allows for the introduction of various vinyl groups onto the benzyl ring.
The choice of catalyst, ligand, and reaction conditions is critical for the success of these cross-coupling reactions. The presence of the aminopyridine moiety could potentially influence the catalytic cycle, and optimization of the reaction parameters may be necessary to achieve high yields and selectivity.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Substituent
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, phosphine ligand, base | Arylamine derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Arylalkyne derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, phosphine ligand, base | Arylalkene derivative |
Functionalization of the Benzylic Methylene Group
The benzylic methylene group (—CH₂—) in the 2-bromobenzyloxy side chain is activated by the adjacent aromatic ring and the ether oxygen, making it susceptible to a variety of functionalization reactions.
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or manganese dioxide (MnO₂) are commonly used for this transformation. The resulting ketone derivative would be a valuable intermediate for further synthetic manipulations, such as nucleophilic addition or reduction.
Free-Radical Bromination: Under free-radical conditions, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN, the benzylic hydrogen can be selectively replaced with a bromine atom. masterorganicchemistry.com This reaction would yield a benzylic bromide, which is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions. This provides a pathway to introduce a wide range of nucleophiles at the benzylic position, including amines, alcohols, and thiols.
Deprotonation and Alkylation: The benzylic protons are weakly acidic and can be removed by a strong base, such as an organolithium reagent or a strong non-nucleophilic base like lithium diisopropylamide (LDA), to generate a benzylic carbanion. This carbanion can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the benzylic position. This approach allows for the construction of more complex molecular architectures.
The reactivity of the benzylic methylene group provides a powerful tool for the structural modification of this compound, enabling the synthesis of a diverse library of derivatives with potentially interesting chemical and biological properties.
Table 3: Functionalization Reactions of the Benzylic Methylene Group
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Benzoyl derivative (ketone) |
| Free-Radical Bromination | NBS, radical initiator | Benzylic bromide |
| Alkylation | Strong base, Alkyl halide | Alkylated benzylic derivative |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Structure Elucidation
A single-crystal X-ray diffraction experiment would be necessary to determine the solid-state structure of 2-Amino-3-(2-bromobenzyloxy)pyridine. This analysis would provide precise information on:
Determination of Crystal System and Space Group
The crystal system (e.g., monoclinic, orthorhombic, etc.) and space group would be determined from the diffraction pattern, revealing the symmetry of the crystal lattice.
Analysis of Molecular Conformation and Interatomic Distances
The precise three-dimensional arrangement of the atoms within the molecule would be elucidated. This includes the conformation of the benzyloxy side chain relative to the pyridine (B92270) ring and the exact bond lengths and angles between all atoms. This data would be crucial for understanding the molecule's steric profile.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Analysis of the crystal packing would reveal how individual molecules of this compound interact with each other in the solid state. This could involve hydrogen bonding between the amino group of one molecule and the nitrogen atom of the pyridine ring of another, as well as potential π-π stacking interactions between the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
A full suite of NMR experiments would be required to characterize the structure of this compound in solution.
Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments
One-dimensional ¹H and ¹³C NMR spectra would provide foundational information. The ¹H NMR spectrum would show the chemical shifts, integration, and coupling patterns for all protons, while the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The presence of the bromine atom would be expected to influence the chemical shifts of the protons and carbons on the attached benzyl (B1604629) ring.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to define the molecule's preferred conformation in solution.
Without experimental data from these techniques, a detailed and accurate article on the advanced spectroscopic and structural characterization of this compound cannot be generated.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Group Frequencies and Vibrational Mode Assignments
The vibrational modes of this compound can be assigned to specific functional groups and structural components. The aminopyridine moiety, in particular, has well-documented vibrational characteristics. chimia.chhumanjournals.com The presence of the bromobenzyloxy substituent introduces additional modes.
Key vibrational assignments are predicted as follows:
N-H Vibrations: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹. nih.gov
Aromatic C-H Vibrations: The C-H stretching vibrations of both the pyridine and benzene (B151609) rings are anticipated to appear above 3000 cm⁻¹. The out-of-plane C-H bending modes, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands, typically between 1400 and 1610 cm⁻¹. aps.org A totally symmetric ring breathing mode is also a characteristic feature. chimia.ch
C-O Ether Linkage: The asymmetric C-O-C stretching vibration of the benzyl ether group is expected to produce a strong band in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1020-1075 cm⁻¹.
C-Br Vibration: The C-Br stretching vibration of the bromophenyl group typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 500 and 650 cm⁻¹.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 | Medium |
| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | Pyridine & Benzene Rings | 3000 - 3100 | Medium-Weak |
| N-H Scissoring | Amino (-NH₂) | 1600 - 1650 | Medium-Strong |
| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1610 | Strong |
| Asymmetric C-O-C Stretch | Benzyl Ether | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch | Benzyl Ether | 1020 - 1075 | Medium |
| C-H Out-of-plane Bend | Aromatic Rings | 700 - 900 | Strong |
| C-Br Stretch | Bromophenyl | 500 - 650 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique confirms the molecular formula and provides valuable structural information through the analysis of fragmentation patterns upon ionization.
For this compound (Molecular Formula: C₁₂H₁₁BrN₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Analysis of the fragmentation pathways, typically induced by collision-induced dissociation (CID), reveals characteristic losses of neutral fragments that help to elucidate the molecular structure. nih.govnih.gov
The most probable fragmentation pathways include:
Benzylic Cleavage: The most common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable bromobenzyl cation or a radical, depending on the ionization mode. This would result in a prominent peak corresponding to the 2-bromobenzyl fragment.
Loss of the Bromobenzyl Group: Cleavage of the O-CH₂ bond can lead to the loss of the entire 2-bromobenzyl group, resulting in a fragment corresponding to the protonated 2-amino-3-hydroxypyridine (B21099) moiety.
Fragmentation of the Pyridine Ring: Subsequent fragmentation may involve the characteristic loss of small molecules like HCN from the aminopyridine ring structure. jlu.edu.cn
Interactive Table: Predicted HRMS Fragments for this compound
| Ion Description | Proposed Structure / Formula | Calculated m/z [M+H]⁺ |
| Protonated Molecular Ion | [C₁₂H₁₁BrN₂O + H]⁺ | 279.0131 / 281.0111 |
| Benzylic Cleavage Product | [C₇H₆Br]⁺ | 168.9651 / 170.9630 |
| Loss of Bromobenzyl Group | [C₅H₆N₂O + H]⁺ | 111.0553 |
| Loss of Br | [C₁₂H₁₁N₂O + H]⁺ | 200.0917 |
| Loss of H₂O and Bromobenzyl | [C₅H₄N₂ + H]⁺ | 93.0447 |
Note: m/z values are shown for both ⁷⁹Br and ⁸¹Br isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum provides information about the electronic structure of the molecule, particularly the nature of its chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic systems: the 2-aminopyridine (B139424) ring and the 2-bromophenyl ring. The key transitions are π → π* and n → π*. researchgate.net
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and result in strong absorption bands, typically in the 200-300 nm range. researchgate.net
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. They are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. researchgate.net
Studies on the closely related compound 2-amino-3-benzyloxypyridine (B18056) show absorption maxima that can be used to predict the spectral behavior of the bromo-substituted analog. researchgate.net The presence of the bromine atom, an auxochrome, may cause a slight bathochromic (red) shift in the absorption bands.
Interactive Table: Predicted Electronic Transitions for this compound
| Wavelength Range (λmax) | Type of Transition | Chromophore |
| ~230 - 250 nm | π → π | Benzene Ring |
| ~280 - 320 nm | π → π | Aminopyridine Ring |
| > 320 nm | n → π* | N/O lone pairs → Pyridine Ring |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations can predict a wide range of properties with a good balance of accuracy and computational cost. For a novel or less-studied compound like 2-Amino-3-(2-bromobenzyloxy)pyridine, DFT would be the primary method to theoretically characterize its fundamental properties.
A fundamental step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify regions that are susceptible to electrophilic or nucleophilic attack.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. These calculated frequencies and their intensities help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. This helps in understanding the color and photophysical properties of the compound.
A hypothetical table of predicted spectroscopic data for this compound, based on typical values for similar functional groups, is presented below.
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |
| ¹H NMR | Aromatic Protons (pyridine) | 6.5 - 8.0 ppm |
| Aromatic Protons (benzyl) | 7.0 - 7.5 ppm | |
| Methylene (B1212753) Protons (-CH₂-) | 5.0 - 5.5 ppm | |
| Amine Protons (-NH₂) | 4.5 - 6.0 ppm | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |
| Methylene Carbon (-CH₂-) | 65 - 75 ppm | |
| IR Spectroscopy | N-H Stretching | 3300 - 3500 cm⁻¹ |
| C-H Stretching (aromatic) | 3000 - 3100 cm⁻¹ | |
| C=C, C=N Stretching | 1400 - 1600 cm⁻¹ | |
| C-O Stretching | 1200 - 1300 cm⁻¹ | |
| C-Br Stretching | 500 - 650 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax (in a common solvent) | 250 - 350 nm |
DFT can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine reaction enthalpies, activation energies, and reaction pathways. This information is crucial for understanding the reactivity of the compound and for designing synthetic routes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule in a condensed phase (e.g., in a solvent or in a biological system). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the system's evolution over time. For this compound, MD simulations could be used to study its flexibility, preferred conformations in solution, and how it interacts with solvent molecules or potential biological targets.
Computational Elucidation of Reaction Mechanisms
Computational methods are powerful for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including any intermediates and transition states. This level of detail is often inaccessible through experimental methods alone and can provide a deeper understanding of the factors that control the reaction's outcome and rate.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico and calculating various quantum chemical descriptors (e.g., atomic charges, orbital energies, electrostatic potentials), it is possible to predict how changes in its structure will affect its reactivity. These structure-activity relationship (SAR) or structure-property relationship (SPR) studies are fundamental in the field of drug design and materials science for optimizing the properties of a lead compound.
Coordination Chemistry and Metal Complexation
Assessment of Ligand Properties of 2-Amino-3-(2-bromobenzyloxy)pyridine
The ligand properties of this compound are determined by the availability and nature of its potential coordination sites.
This compound possesses several potential sites for coordination with metal ions. The primary coordination sites are expected to be the pyridine (B92270) nitrogen and the exocyclic amino nitrogen. The pyridine nitrogen is a well-established strong donor to a wide range of metal ions jscimedcentral.com. The amino group at the 2-position can also readily coordinate to metal centers mdpi.comnsf.govresearchgate.net.
The ether oxygen in the 2-bromobenzyloxy substituent is a potential, but likely weak, coordination site. The coordination ability of ether oxygens is generally lower than that of nitrogen donors and is influenced by the steric and electronic environment. In many pyridyl ether ligands, the ether oxygen does not participate in coordination, especially when stronger donors are present mdpi.com.
The bromine atom on the benzyl (B1604629) group is considered a very weak potential coordination site and is unlikely to be involved in coordination to most metal ions under typical conditions. Its involvement would likely be limited to very soft metal centers or specific solid-state packing interactions.
Based on the arrangement of its donor atoms, this compound has the potential to act as a chelating ligand. The most probable chelation would involve the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring upon coordination to a metal ion. This bidentate N,N-coordination is a common motif for 2-aminopyridine (B139424) derivatives researchgate.net.
The involvement of the ether oxygen in chelation to form a larger, less stable seven-membered ring is sterically and electronically less favorable. Therefore, this compound is most likely to function as a bidentate ligand, coordinating through the pyridine and amino nitrogens. It could also act as a monodentate ligand, coordinating solely through the more basic pyridine nitrogen, particularly in the presence of competing ligands or under specific steric constraints jscimedcentral.com.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is expected to follow standard procedures for the preparation of transition metal and main group metal complexes with N-donor ligands.
Complexes of this compound with transition metals such as Ag(I), Cu(II), Ni(II), Co(II), and Pt(II) can likely be synthesized by reacting the ligand with the corresponding metal salts in a suitable solvent like ethanol, methanol, or acetonitrile (B52724) jscimedcentral.comcore.ac.uk. The stoichiometry of the reaction would influence the final product, with 1:1, 1:2, or other metal-to-ligand ratios being possible.
For instance, with Ag(I), a linear or distorted trigonal geometry is anticipated, potentially forming complexes of the type [Ag(L)₂]NO₃, where L is this compound mdpi.com. For Cu(II), Ni(II), and Co(II), square planar or tetrahedral complexes of the type [M(L)₂Cl₂] or octahedral complexes could be formed, depending on the coordination environment and the counter-ions present cyberleninka.runih.gov. Platinum(II) would be expected to form square planar complexes.
Table 1: Hypothetical Transition Metal Complexes of this compound and Their Expected Properties
| Complex Formula | Metal Ion | Expected Geometry | Expected Color | Magnetic Moment (μB) |
|---|---|---|---|---|
| [Ag(C₁₂H₁₁BrN₂O)₂]NO₃ | Ag(I) | Linear/Trigonal | Colorless | Diamagnetic |
| [Cu(C₁₂H₁₁BrN₂O)₂Cl₂] | Cu(II) | Distorted Octahedral | Green/Blue | ~1.7-2.2 |
| [Ni(C₁₂H₁₁BrN₂O)₂Cl₂] | Ni(II) | Octahedral | Green | ~2.8-3.5 |
| [Co(C₁₂H₁₁BrN₂O)₂Cl₂] | Co(II) | Tetrahedral/Octahedral | Blue/Pink | ~4.3-5.2 |
| [Pt(C₁₂H₁₁BrN₂O)Cl₂] | Pt(II) | Square Planar | Yellow/Orange | Diamagnetic |
The formation of complexes with main group metals is also conceivable. For example, reaction with tin(II) halides could lead to the formation of complexes where the ligand coordinates to the tin center nih.gov. The coordination geometry would be dependent on the specific main group metal and its preferred coordination number.
Structural Elucidation of Coordination Compounds
The structures of any synthesized complexes of this compound would be elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the ligand. A shift in the stretching frequency of the C=N bond of the pyridine ring and the N-H stretching frequencies of the amino group upon complexation would provide evidence of coordination through these nitrogen atoms.
¹H NMR spectroscopy would also be a valuable tool. The chemical shifts of the protons on the pyridine ring and the amino group would be expected to change upon coordination to a metal ion. For diamagnetic complexes, this would provide detailed information about the coordination environment.
Electronic spectroscopy (UV-Vis) would give insights into the geometry of the metal complexes, particularly for transition metals with d-d electronic transitions. The position and intensity of these bands are characteristic of specific coordination geometries.
Table 2: Expected Spectroscopic Data for a Hypothetical [Ni(C₁₂H₁₁BrN₂O)₂Cl₂] Complex
| Technique | Observed Feature | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | Coordination via pyridine and amino nitrogens |
| UV-Vis Spectroscopy | Multiple absorption bands in the visible region | d-d transitions consistent with an octahedral Ni(II) center |
| Molar Conductance | Low value in a non-coordinating solvent | Non-electrolytic nature of the complex |
Determination of Coordination Geometry and Bond Parameters
No published studies were found that detail the synthesis and structural analysis of metal complexes involving this compound as a ligand. Consequently, there is no experimental data available to determine the coordination geometry (e.g., octahedral, tetrahedral, square planar), bond lengths, or bond angles of its potential metal complexes.
Analysis of Crystal Packing and Supramolecular Assemblies in Metal Complexes
As no crystal structures of metal complexes with this compound have been reported, an analysis of their crystal packing and any resulting supramolecular assemblies cannot be conducted. Information regarding intermolecular interactions such as hydrogen bonding, halogen bonding, or π-π stacking, which are crucial for understanding the formation of larger architectures, is unavailable.
Applications in Organic Synthesis and Material Science
Role as a Synthetic Building Block for Complex Molecules
The primary value of 2-Amino-3-(2-bromobenzyloxy)pyridine in organic synthesis lies in its capacity to serve as a versatile scaffold. The inherent reactivity of its functional groups allows chemists to use it as a starting point for constructing elaborate molecular architectures.
The 2-aminopyridine (B139424) moiety is a well-established precursor for a wide array of fused heterocyclic systems. Derivatives of 2-aminopyridine are foundational in the synthesis of nitrogen-containing compounds. mdpi.com The amino group can participate in cyclization reactions with various reagents to form fused rings. For instance, related 2-amino-3-hydroxypyridine (B21099) has been used in reactions to yield functionalized coumarins and 1,4-oxazines. chemicalbook.com
Similarly, 2-amino-3-cyanopyridine (B104079) derivatives, which share the core 2-aminopyridine structure, are key intermediates in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through intermolecular cyclization with formamide. researchgate.netresearchgate.net The reactivity of the amino group and the adjacent ring nitrogen allows for the systematic construction of these bicyclic systems, which are prevalent in medicinal chemistry.
Furthermore, the bromine atoms present on related compounds like 2-amino-3-bromopyridine (B76627) offer a handle for palladium-catalyzed reactions. sigmaaldrich.com This functionality enables cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, leading to the synthesis of complex structures such as carbolines. sigmaaldrich.com In the case of this compound, the bromine on the benzyl (B1604629) group provides a secondary reactive site that can be used for further elaboration after the aminopyridine core has been transformed, allowing for a stepwise and controlled synthetic strategy.
Table 2: Examples of Heterocyclic Frameworks from 2-Aminopyridine Precursors
| Precursor Type | Resulting Heterocyclic Framework | Reaction Type |
| 2-Amino-3-hydroxypyridine | Coumarins, 1,4-Oxazines | Condensation/Cyclization chemicalbook.com |
| 2-Amino-3-cyanopyridine | Pyrido[2,3-d]pyrimidines | Intermolecular Cyclization researchgate.netresearchgate.net |
| 2-Amino-3-bromopyridine | Carbolines | Palladium-Catalyzed Arylation/Amination sigmaaldrich.com |
Potential in the Development of Functional Materials (excluding biological activities)
Beyond its role in synthesizing discrete molecules, the chemical properties of this compound suggest its potential for use in the development of advanced materials. This potential is primarily linked to its aromatic structure and the presence of heteroatoms.
Polymers such as polystyrene are susceptible to photodegradation upon exposure to UV radiation, which leads to a loss of mechanical properties. Chemical additives, known as photostabilizers, are often incorporated to mitigate this damage. Recent studies have shown that various 2-aminopyridine derivatives can act as effective photostabilizers for polystyrene. wu.ac.thresearchgate.net
The stabilizing effect of these compounds is attributed to their highly aromatic nature, which allows them to function as UV absorbers. researchgate.net They can dissipate harmful UV energy through photophysical processes, thereby protecting the polymer matrix. The mechanism involves the absorption of UV radiation and its subsequent dissipation as heat, preventing the formation of free radicals that initiate polymer degradation. The effectiveness of these stabilizers is often monitored by tracking the formation of carbonyl groups in the polymer, which is a key indicator of photo-oxidation. researchgate.net
Given that this compound possesses two aromatic systems—the pyridine (B92270) ring and the bromophenyl ring—it is a strong candidate for such applications. Its extended conjugation and multiple aromatic centers would likely enhance its ability to absorb a broad range of UV radiation, making it a potentially more robust photostabilizer compared to simpler aminopyridine structures. This dual-aromatic structure could be explored for enhancing the durability and lifespan of various polymer-based materials. Additionally, some aminopyridine derivatives have been investigated as fluorescent molecular sensors for monitoring polymerization processes. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Synthetic and Mechanistic Insights
Direct synthetic routes to 2-Amino-3-(2-bromobenzyloxy)pyridine have not been prominently reported. However, a plausible and efficient synthesis would likely involve the Williamson ether synthesis. This would entail the reaction of 2-amino-3-hydroxypyridine (B21099) with 2-bromobenzyl bromide in the presence of a suitable base to deprotonate the hydroxyl group.
Key mechanistic questions to be addressed would include the optimization of reaction conditions to prevent N-alkylation of the amino group, a common side reaction in aminopyridine chemistry. The choice of base and solvent would be critical in directing the regioselectivity of the alkylation towards the oxygen atom.
Emerging Directions in Functionalization and Derivatization
The trifunctional nature of this compound offers a rich platform for derivatization.
The Amino Group: The 2-amino group is a prime site for various transformations. Acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions could introduce a wide array of functional groups. Derivatization of this amino group could also be explored to modulate the electronic properties of the pyridine (B92270) ring. waters.comscience.gov
The Pyridine Ring: The pyridine ring itself can be a target for electrophilic substitution, although the activating effect of the amino group is somewhat tempered by the deactivating nature of the ring nitrogen. Halogenation or nitration could potentially occur at positions 5 or 6.
The Bromophenyl Moiety: The bromine atom on the benzyl (B1604629) group is a versatile handle for cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of derivatives.
| Functional Group | Potential Reaction | Resulting Derivative Class |
|---|---|---|
| Amino Group | Acylation | Amides |
| Amino Group | Sulfonylation | Sulfonamides |
| Bromophenyl Group | Suzuki Coupling | Biaryls |
| Bromophenyl Group | Sonogashira Coupling | Alkynyl-substituted aromatics |
Advancements in Characterization and Computational Studies
A thorough characterization of this compound is a fundamental prerequisite for any further study. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry would be essential to confirm its structure. Single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.
Computational studies, employing methods like Density Functional Theory (DFT), could offer valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. researchgate.netacademie-sciences.frnajah.edu Such studies could predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.
Challenges and Opportunities for Sustainable Synthesis
Developing a sustainable synthesis for this compound presents both challenges and opportunities. A key challenge would be the use of potentially hazardous reagents and solvents. Future research should focus on employing greener alternatives, such as using more benign solvents, developing catalytic methods to minimize waste, and exploring one-pot procedures to improve atom economy. The starting materials, 2-amino-3-hydroxypyridine and 2-bromobenzyl bromide, should also be sourced or synthesized through environmentally conscious routes.
Potential for Broader Impact in Chemical Innovation
The structural motifs present in this compound are found in numerous biologically active molecules. The aminopyridine scaffold is a well-known pharmacophore, and benzyloxy-substituted rings are common in medicinal chemistry. The presence of the bromo-substituent allows for facile diversification. Therefore, derivatives of this compound could be screened for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or antiviral compounds. mdpi.comresearchgate.net
Unexplored Research Avenues for this compound
Given the lack of existing research, nearly all aspects of this compound's chemistry are unexplored. Some specific avenues for future investigation include:
Coordination Chemistry: The bidentate potential of the 2-aminopyridine (B139424) moiety suggests that it could act as a ligand for various metal centers, leading to the formation of novel coordination complexes with interesting catalytic or material properties. mdpi.com
Photophysical Properties: Investigation into the fluorescence and phosphorescence properties of the molecule and its derivatives could reveal potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Polymer Chemistry: The molecule could potentially be functionalized to act as a monomer for the synthesis of novel polymers with unique properties conferred by the aminopyridine and bromobenzyl groups.
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyloxy proton resonance at δ 5.2–5.5 ppm; pyridine ring protons at δ 6.5–8.0 ppm).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 293.0).
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .
How can computational methods predict the compound’s reactivity in drug design?
Advanced Question
- Molecular Docking : Simulate binding affinity with biological targets (e.g., metabotropic glutamate receptors) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
- QSAR Modeling : Correlate structural features (e.g., bromine electronegativity, benzyloxy hydrophobicity) with activity .
How to resolve contradictions in reported bromination yields (40% vs. 75%)?
Advanced Question
Discrepancies may arise from:
- Reagent Purity : Use freshly distilled 2-bromobenzyl bromide to avoid hydrolysis.
- Catalyst Choice : Add KI (10 mol%) to enhance reactivity via in situ generation of a more electrophilic agent.
- Workup Efficiency : Extract unreacted precursors with dichloromethane before purification .
What strategies evaluate the compound’s biological activity in drug candidates?
Basic Question
- In Vitro Assays : Test inhibition of glutamate receptors (mGluR5) using HEK293 cells transfected with human mGluR5. IC₅₀ values are determined via calcium flux assays .
- Cytotoxicity Screening : Use MTT assays on normal cell lines (e.g., HEK293) to assess selectivity.
What safety precautions are required during synthesis?
Basic Question
- Hazard Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319).
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
How to functionalize the compound for diverse applications?
Advanced Question
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to replace bromine with aryl groups (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
- Oxidation : Convert the benzyloxy group to a ketone using RuO₄ under controlled conditions .
What methods ensure high purity (>98%) for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
